Dichloro(1-~13~C)acetic acid
Overview
Description
Dichloro(1-~13~C)acetic acid is an analogue of acetic acid, in which two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . It is a chlorinated acetic acid that has been reported to be a mouse liver carcinogen .
Molecular Structure Analysis
The molecular formula of Dichloro(1-~13~C)acetic acid is C2H2Cl2O2 . The IUPAC Standard InChI is InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1 .Physical And Chemical Properties Analysis
Dichloro(1-~13~C)acetic acid has a molecular weight of 129.93 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The exact mass is 128.9465395 g/mol .Scientific Research Applications
Applications in Environmental and Industrial Processes
Acetic acid and its derivatives, including dichloroacetic acid, are involved in environmental and industrial processes. For instance, acetic acid is utilized in organic acid roles in acidizing operations for carbonate and sandstone formations within the oil and gas industry. These acids, due to their retardation performance, are used alongside mineral acids or as standalone solutions in high-temperature applications to dissolve drilling mud filter cakes, with citric acid commonly used as an iron sequestering agent (Alhamad et al., 2020). Similarly, the use of acetic acid derivatives in wastewater disinfection highlights their broad spectrum of antimicrobial activity, making them suitable for primary and secondary effluent treatment (Kitis, 2004).
Role in Chemical Synthesis and Material Science
Dichloroacetic acids are involved in the synthesis of various chemical compounds and materials. For example, the reactivity of organic acids in acidic solutions is essential for the industrial cleaning of ferrous and non-ferrous metals, highlighting the role of acetic acid and its derivatives in corrosion inhibition (Goyal et al., 2018). Moreover, the study of pyrolysis of polysaccharides, where acetic acid is a byproduct, contributes to understanding chemical mechanisms in the formation of specific compounds (Ponder & Richards, 1994).
Implications in Environmental Toxicology
Research on the environmental impact of herbicides, including 2,4-dichlorophenoxyacetic acid (a compound related to dichloroacetic acids), provides insights into the ecological and human health implications of these chemicals. Such studies emphasize the necessity for understanding the fate, accumulation, and exposure impacts of acetic acid derivatives in the environment to protect populations from potential adverse effects (Islam et al., 2017).
Applications in Biochemical and Microbiological Research
Acetic acid bacteria play a crucial role in the production of vinegar and fermented beverages, underscoring the importance of acetic acid and its derivatives in food science and microbiology. These bacteria utilize acetic acid in their metabolic processes, contributing to the fermentation industry and offering potential for biotechnological applications (Lynch et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2,2-dichloroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTHNDFMNIQAHM-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745768 | |
Record name | Dichloro(1-~13~C)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(1-~13~C)acetic acid | |
CAS RN |
173470-70-7 | |
Record name | Dichloro(1-~13~C)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 173470-70-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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